Azetidin-3-yl(pyridin-2-yl)methanol-Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

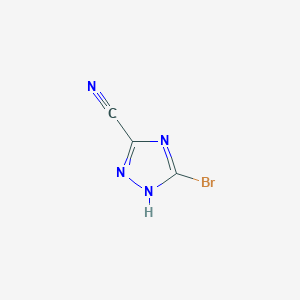

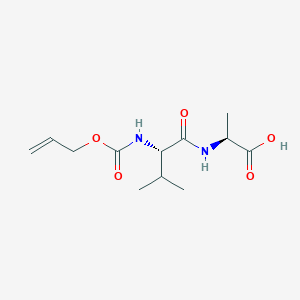

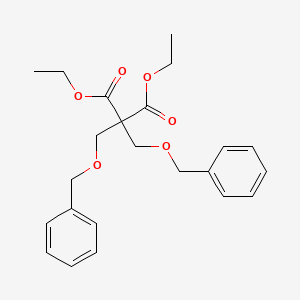

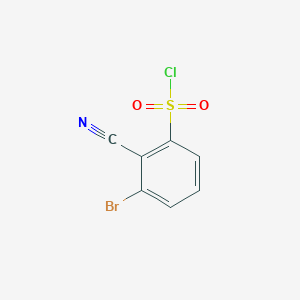

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the formula C11H14N2O5 . It is a derivative of azetidine, a cyclic amine . The azetidin-2-one ring, a key structural feature of this compound, is also found in many broad-spectrum β-lactam antibiotics .

Synthesis Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones, a class of compounds related to Azetidin-3-yl(pyridin-2-yl)methanol oxalate, has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(pyridin-2-yl)methanol oxalate is characterized by an azetidine ring attached to a pyridin-2-yl methanol group . The azetidine ring is a four-membered cyclic amine .Chemical Reactions Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones, which are structurally similar to Azetidin-3-yl(pyridin-2-yl)methanol oxalate, involves the use of molecular iodine as a Lewis acid catalyst under microwave irradiation . This process has been found to be rapid and yields excellent results .Wissenschaftliche Forschungsanwendungen

Synthese von heterozyklischen Aminosäurederivaten

Azetidin-3-yl(pyridin-2-yl)methanol-Oxalat dient als Vorläufer bei der Synthese neuer heterozyklischer Aminosäurederivate. Diese Derivate werden durch Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(azetidin-3-yliden)acetaten synthetisiert . Die resultierenden Verbindungen haben aufgrund ihrer strukturellen Ähnlichkeit mit β-Lactam-Antibiotika potenzielle Anwendungen in der medizinischen Chemie.

Entwicklung von β-Lactam-Antibiotika

Der Azetidinring ist ein wichtiger Pharmakophor bei der Entwicklung von β-Lactam-Antibiotika. This compound kann verwendet werden, um neue β-Lactam-Verbindungen mit potenziellen antibakteriellen Eigenschaften zu erzeugen . Dies könnte zur Entwicklung neuer Behandlungen für bakterielle Infektionen führen.

Grüne Syntheseverfahren

Diese Verbindung ist in grünen Chemieansätzen beteiligt, wie z. B. der Iod-katalysierten Synthese von 3-Pyrrol-substituierten 2-Azetidinonen . Solche Verfahren sind umweltfreundlich und bieten eine nachhaltige Alternative zu traditionellen Synthesetechniken.

Analytische Chemietechniken

Die Struktur der Verbindung ermöglicht ihren Einsatz in fortschrittlichen analytischen Chemietechniken. Sie kann als Standard oder Reagenz in der Hochleistungsflüssigkeitschromatographie (HPLC), Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) und anderen analytischen Methoden eingesetzt werden, um Substanzen zu identifizieren oder zu quantifizieren .

Synthese bioaktiver Verbindungen

This compound ist ein Ausgangspunkt für die Synthese bioaktiver Verbindungen. Diese Verbindungen können verschiedene biologische Aktivitäten aufweisen und zur Entdeckung neuer Medikamente oder Therapeutika führen .

Wirkmechanismus

Zukünftige Richtungen

Spiro-heterocycles, which include compounds like Azetidin-3-yl(pyridin-2-yl)methanol oxalate, have received special attention in medicinal chemistry due to their promising biological activity . Future research may focus on developing new synthetic methodologies and exploring the therapeutic properties of these compounds .

Biochemische Analyse

Biochemical Properties

Azetidin-3-yl(pyridin-2-yl)methanol oxalate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nitric oxide synthase and cyclooxygenase, influencing their activity and thereby affecting the production of nitric oxide and prostaglandins . These interactions are crucial in the regulation of inflammatory responses and other cellular processes.

Cellular Effects

The effects of Azetidin-3-yl(pyridin-2-yl)methanol oxalate on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In Caco-2 and RAW 264.7 cells, this compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase . These effects suggest a potential role in anti-inflammatory responses and the regulation of cellular metabolism.

Molecular Mechanism

At the molecular level, Azetidin-3-yl(pyridin-2-yl)methanol oxalate exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as nitric oxide synthase and cyclooxygenase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of nitric oxide and prostaglandins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azetidin-3-yl(pyridin-2-yl)methanol oxalate change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the regulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of Azetidin-3-yl(pyridin-2-yl)methanol oxalate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is involved in several metabolic pathways, including those related to the metabolism of nitric oxide and prostaglandins . The compound interacts with enzymes such as nitric oxide synthase and cyclooxygenase, affecting the levels of these metabolites and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, Azetidin-3-yl(pyridin-2-yl)methanol oxalate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity.

Subcellular Localization

The subcellular localization of Azetidin-3-yl(pyridin-2-yl)methanol oxalate is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. This localization is crucial for its role in modulating cellular processes and enzyme activities.

Eigenschaften

IUPAC Name |

azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMGRGBNEBGQHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864063-64-8 |

Source

|

| Record name | 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)